Differential Antiviral Potency Retention Against Resistant HIV-1 Integrase A128T Mutant: 8-Bromo vs. 6-Bromo Substitution
In a head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substituted analog demonstrated retention of full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo substituted analog exhibited a significant loss of potency under identical assay conditions [1].
| Evidence Dimension | Retention of antiviral potency against mutant virus |
|---|---|
| Target Compound Data | 8-bromo analog retained full effectiveness against ALLINI-resistant IN A128T mutant virus |
| Comparator Or Baseline | 6-bromo analog showed significant loss of potency against the same mutant virus |
| Quantified Difference | Not quantified in abstract; described as 'significant loss of potency' for 6-bromo vs. 'retained full effectiveness' for 8-bromo |
| Conditions | HIV-1 IN multimerization and antiviral assays with ALLINI-resistant IN A128T mutant virus |
Why This Matters
This differential resistance profile directly informs antiviral lead optimization: a program requiring resilience against emerging integrase mutations should prioritize 8-bromo-substituted scaffolds over 6-bromo alternatives.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, Yet L, Kessl JJ. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. View Source
